molecular formula C13H7BrN4O4S2 B060874 5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide CAS No. 183999-74-8

5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

Katalognummer: B060874
CAS-Nummer: 183999-74-8
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: RKDALKZOGYWMCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system combining imidazole, thiadiazole, and benzopyran moieties, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo-thiadiazole structure, followed by the introduction of the sulfonamide group and the bromobenzopyran moiety. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Imidazo(2,1-b)-1,3,4-thiadiazole derivatives
  • Benzopyran derivatives
  • Sulfonamide-containing compounds

Uniqueness

What sets Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties

Eigenschaften

CAS-Nummer

183999-74-8

Molekularformel

C13H7BrN4O4S2

Molekulargewicht

427.3 g/mol

IUPAC-Name

5-bromo-6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

InChI

InChI=1S/C13H7BrN4O4S2/c14-10-9(16-12-18(10)17-13(23-12)24(15,20)21)7-5-6-3-1-2-4-8(6)22-11(7)19/h1-5H,(H2,15,20,21)

InChI-Schlüssel

RKDALKZOGYWMCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br

183999-74-8

Synonyme

Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1- benzopyran-3-yl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.